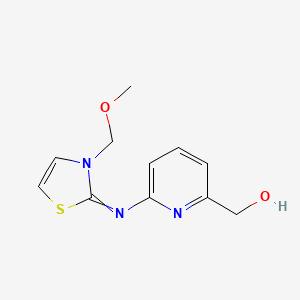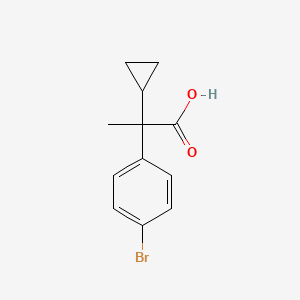![molecular formula C12H8N2O3 B8530336 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B8530336.png)
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable hydrazone with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the indole ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydro compounds, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
1-Methyl-9H-Pyrido[3,4-b]Indole: Known for its biological activities and structural similarity.
1,2,3,4-Tetrahydro-9H-Pyrido[3,4-b]Indole: Used in neurodegenerative disease research.
Indole-3-Carboxylic Acid: A simpler indole derivative with diverse biological applications.
Uniqueness: 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid stands out due to its unique combination of a carboxyl and hydroxyl group on the indole ring, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its wide range of applications in scientific research .
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
4-hydroxy-9H-pyrido[3,4-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-8-5-13-11(12(16)17)10-9(8)6-3-1-2-4-7(6)14-10/h1-5,14-15H,(H,16,17) |
Clé InChI |
JHCKHLUHXWEENL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
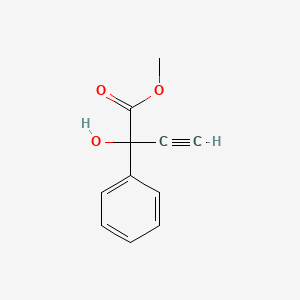

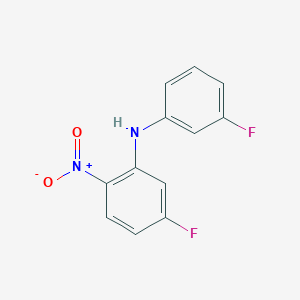
![2,4-Dichloro-1-{[4-(chloromethyl)-2-nitrophenoxy]methyl}benzene](/img/structure/B8530279.png)
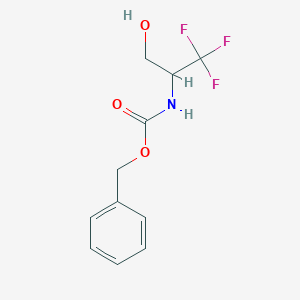
![8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8530285.png)
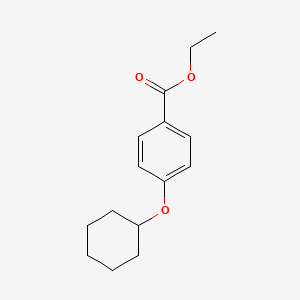
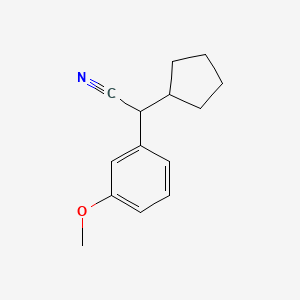
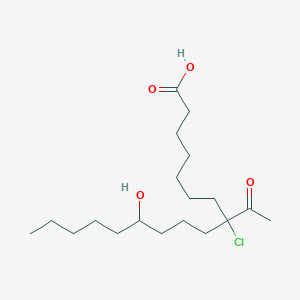
![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)
![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
![3-Bromo-7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8530331.png)
